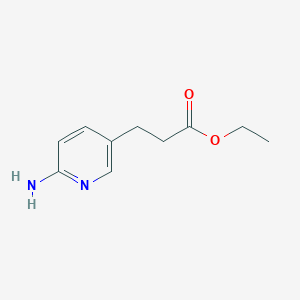

Ethyl 3-(6-aminopyridin-3-YL)propanoate

Description

Properties

IUPAC Name |

ethyl 3-(6-aminopyridin-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3,5,7H,2,4,6H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZZUAAXZQTANS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CN=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of Ethyl 3 6 Aminopyridin 3 Yl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environments, and their proximity to one another. While specific experimental spectra for Ethyl 3-(6-aminopyridin-3-yl)propanoate are not widely published in peer-reviewed literature, the expected proton signals can be predicted based on its structure. The analysis would confirm the presence of the ethyl group (a triplet and a quartet), the two methylene (B1212753) groups of the propanoate chain (two triplets), and the distinct aromatic protons on the substituted pyridine (B92270) ring, along with a broad signal for the amine (-NH₂) protons.

Interactive Data Table: Expected ¹H NMR Signals for this compound

| Structural Fragment | Proton Environment | Expected Multiplicity |

| Ethyl Ester | -O-CH₂-CH₃ | Quartet |

| Ethyl Ester | -O-CH₂-CH₃ | Triplet |

| Propanoate Chain | Ar-CH₂-CH₂- | Triplet |

| Propanoate Chain | -CH₂-CH₂-COO- | Triplet |

| Pyridine Ring | Aromatic C-H | Doublet |

| Pyridine Ring | Aromatic C-H | Doublet of Doublets |

| Pyridine Ring | Aromatic C-H | Doublet |

| Amino Group | -NH₂ | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone of the molecule. Each unique carbon atom typically produces a distinct signal, allowing for a carbon count and identification of functional groups. For this compound, with a molecular formula of C₁₀H₁₄N₂O₂, ten distinct signals would be expected in a decoupled spectrum, barring any coincidental overlaps. These would correspond to the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons of the propanoate side chain, and the five carbons of the aminopyridine ring. As with ¹H NMR, specific, publicly accessible experimental data for this compound is limited.

Interactive Data Table: Expected ¹³C NMR Environments for this compound

| Structural Fragment | Carbon Environment |

| Ester | Carbonyl (C=O) |

| Pyridine Ring | C-NH₂ |

| Pyridine Ring | C-CH₂ |

| Pyridine Ring | Aromatic C-H |

| Pyridine Ring | Aromatic C-H |

| Pyridine Ring | Aromatic C-H |

| Ethyl Ester | -O-CH₂- |

| Propanoate Chain | Ar-CH₂- |

| Propanoate Chain | -CH₂-COO- |

| Ethyl Ester | -CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, for instance, confirming the link between the -CH₂- groups in the propanoate chain and within the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal of the atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection of the propanoate side chain to the C3 position of the pyridine ring.

Detailed datasets from these 2D NMR experiments for this compound are not available in the public domain.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. The molecular formula for this compound is C₁₀H₁₄N₂O₂. The theoretical monoisotopic (exact) mass calculated for this formula is 194.10553 Da. HR-MS analysis would be expected to yield a measured mass that corresponds to this theoretical value within a very narrow margin of error (typically < 5 ppm), thus confirming the elemental composition. Chemical suppliers list a molecular weight of 194.23, which represents the nominal or average molecular weight, not the exact mass determined by HR-MS. cymitquimica.com

Interactive Data Table: HR-MS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Theoretical Exact Mass (M) | 194.10553 Da |

| Expected Ion (M+H)⁺ | 195.11334 Da |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, medium-molecular-weight compounds like this compound. In positive ion mode, ESI-MS would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺ at m/z 195.11. Further analysis via tandem mass spectrometry (MS/MS) would induce fragmentation of this parent ion. While specific fragmentation data is not publicly available, predictable fragmentation pathways would include the neutral loss of ethanol (B145695) (46 Da) or the ethoxy radical (45 Da) from the ester group.

Fast Atom Bombardment Mass Spectrometry (FAB MS)

Fast Atom Bombardment Mass Spectrometry (FAB MS) is a soft ionization technique that is particularly useful for obtaining the molecular weight of polar and thermally labile compounds. In this method, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. wikipedia.orgumd.edu This process causes the sample molecules to be sputtered from the matrix into the gas phase as ions. youtube.com

FAB is a low-fragmentation technique, meaning it primarily produces protonated molecular ions, denoted as [M+H]⁺, and, less commonly, deprotonated ions [M-H]⁻. wikipedia.org This makes it an excellent tool for determining the molecular mass of the analyte. youtube.com For this compound (molecular formula C₁₀H₁₄N₂O₂), the expected molecular weight is approximately 194.23 g/mol . In a FAB MS experiment, the primary ion observed would be the protonated molecule [M+H]⁺.

The analysis would involve dissolving this compound in a suitable matrix like glycerol and subjecting it to a beam of fast-moving atoms. The resulting positive-ion mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule.

Table 1: Predicted FAB MS Data for this compound

| Ion Species | Predicted m/z | Description |

| [M+H]⁺ | ~195.11 | Protonated molecular ion, confirming the molecular weight of the compound. |

Note: The exact mass may vary slightly based on isotopic distribution.

Tandem Mass Spectrometry (MS/MS) and Hybrid Techniques (e.g., HPLC-MS/MS)

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a specific ion selected from an initial mass spectrometry scan. This technique is invaluable for confirming the structure of a compound by analyzing its fragmentation pattern. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it becomes a powerful tool (HPLC-MS/MS) for analyzing complex mixtures and identifying compounds with high specificity and sensitivity. nih.govnih.gov

In an MS/MS experiment of this compound, the protonated molecular ion ([M+H]⁺ at m/z ≈ 195.11) would be selected in the first mass analyzer. This precursor ion is then passed into a collision cell, where it collides with an inert gas (e.g., argon), causing it to fragment. The resulting product ions are then analyzed in a second mass analyzer.

The fragmentation of this compound would likely occur at the ester linkage and the bond between the pyridine ring and the propyl chain.

Table 2: Plausible Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Product Ion (m/z) | Plausible Structure of Fragment | Neutral Loss |

| ~195.11 | ~149.08 | [M+H - C₂H₅OH]⁺ | Loss of ethanol |

| ~195.11 | ~121.07 | [M+H - C₄H₈O₂]⁺ | Loss of the ethyl propanoate side chain |

| ~195.11 | ~94.06 | [Aminopyridine ring fragment]⁺ | Cleavage of the side chain from the ring |

This fragmentation data provides a structural fingerprint of the molecule, confirming the connectivity of the ethyl ester and the aminopyridine moieties.

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. libretexts.org Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations (stretching and bending) of their bonds. vscht.cz An IR spectrum is a plot of these absorptions and serves as a unique molecular fingerprint.

The structure of this compound contains several key functional groups that give rise to characteristic IR absorption bands: a primary amine (NH₂), an ester (C=O, C-O), an aromatic pyridine ring (C=C, C=N, C-H), and aliphatic C-H bonds.

The IR spectrum would exhibit the following characteristic peaks:

N-H Stretching: Primary amines typically show two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds. libretexts.org

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and propyl groups appear just below 3000 cm⁻¹. vscht.czlumenlearning.com

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1750-1730 cm⁻¹. libretexts.org

C=C and C=N Stretching: The aromatic pyridine ring will produce several peaks in the 1600-1400 cm⁻¹ region. vscht.cz

C-O Stretching: The ester C-O stretch will result in a strong band in the 1300-1100 cm⁻¹ range. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3500 - 3300 (two bands) | Medium |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |

| Ester Carbonyl | C=O Stretch | 1750 - 1730 | Strong |

| Aromatic Ring | C=C / C=N Stretch | 1600 - 1400 | Medium to Weak |

| Ester C-O | C-O Stretch | 1300 - 1100 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which causes electronic transitions from lower to higher energy molecular orbitals. ijprajournal.com The parts of a molecule that absorb light in this region are known as chromophores. libretexts.org

The primary chromophore in this compound is the 6-aminopyridine ring system. Aromatic systems and molecules with non-bonding electrons (n electrons) and pi-systems (π electrons) exhibit characteristic absorptions. The key electronic transitions for this molecule are π → π* and n → π*. ijprajournal.com

π → π transitions:* These are typically high-energy transitions resulting in strong absorption bands, characteristic of the aromatic pyridine ring.

n → π transitions:* These lower-energy transitions involve the non-bonding electrons on the nitrogen atoms (both in the ring and the amino group) being promoted to an anti-bonding π* orbital.

The conjugation within the aminopyridine ring lowers the energy gap for these transitions, shifting the absorption maximum (λ_max) to longer wavelengths. libretexts.org The presence of the amino group (an auxochrome) further enhances this effect. The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol (B129727), would be expected to show strong absorption bands in the UV region.

Table 4: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Associated Chromophore |

| π → π | ~230 - 280 | Pyridine Ring |

| n → π | ~270 - 320 | Pyridine Ring, Amino Group |

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used for determining the purity of pharmaceutical compounds and for quantitative analysis. sigmaaldrich.com For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable.

In a typical RP-HPLC setup, the compound is injected into a non-polar stationary phase (e.g., a C18 column) and eluted with a polar mobile phase, often a mixture of water (or buffer) and an organic solvent like acetonitrile (B52724) or methanol. The components of the sample separate based on their relative hydrophobicity.

Purity Profiling: An HPLC chromatogram displays peaks corresponding to each compound that elutes from the column. The purity of this compound is determined by calculating the area of its corresponding peak as a percentage of the total area of all peaks in the chromatogram. This method effectively profiles the sample for any synthesis-related impurities or degradation products. hilarispublisher.comresearchgate.net

Quantitative Analysis: To quantify the compound, a calibration curve is constructed by running a series of standards of known concentrations. The peak area of the analyte in an unknown sample is then compared to this calibration curve to determine its exact concentration.

Table 5: Typical RP-HPLC Method Parameters for Analysis of this compound

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Non-polar stationary phase for separation. |

| Mobile Phase | Acetonitrile and Water (with formic acid or buffer) | Polar mobile phase to elute the compound. |

| Flow Rate | 1.0 mL/min | Controls the speed of elution and separation efficiency. |

| Detection | UV Detector (e.g., at 254 nm or λ_max) | Monitors the eluent for UV-absorbing compounds. |

| Injection Volume | 10 - 20 µL | Volume of sample introduced into the system. |

| Column Temperature | 25 - 30 °C | Ensures reproducible retention times. |

Gas Chromatography (GC) with Selective Detectors (e.g., NPD)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For nitrogen-containing compounds like this compound, a Nitrogen-Phosphorus Detector (NPD) offers excellent sensitivity and selectivity. nyc.gov The NPD is highly responsive to compounds containing nitrogen or phosphorus, making it ideal for detecting the target analyte in complex matrices with minimal interference. nyc.gov

The analysis involves vaporizing the sample and passing it through a capillary column, often with a stationary phase like 5% phenyl methylpolysiloxane, which separates components based on their boiling points and interactions with the phase. nyc.gov The high resolving power of GC is crucial for separating the target compound from potential impurities or side-products. nih.gov Basic drugs and nitrogenous compounds are frequently analyzed using GC-NPD in forensic and industrial settings. nyc.gov

Research Findings: In a typical GC-NPD analysis, the retention time of the analyte is a key identifier. The operating conditions of the gas chromatograph, including the temperature program of the oven, the type of column, and the carrier gas flow rate, are optimized to achieve good peak shape and resolution. mdpi.com For aminopyridine derivatives, sample preparation may involve extraction into a suitable organic solvent, which is then injected into the GC system. osha.gov The response of the NPD is directly proportional to the amount of the nitrogen-containing analyte, allowing for precise quantification against a calibration curve. nyc.gov

Table 1: Illustrative GC-NPD Parameters for Analysis

| Parameter | Value | Purpose |

| GC System | Agilent 8890 GC or similar | Provides the platform for chromatographic separation. |

| Detector | Nitrogen-Phosphorus Detector (NPD) | Ensures selective and sensitive detection of the nitrogen-containing target compound. nyc.gov |

| Column | HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent | A common, robust column for separating a wide range of semi-volatile organic compounds. mdpi.com |

| Carrier Gas | Helium | Inert gas to carry the sample through the column; provides good efficiency. mdpi.com |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the sample upon injection. |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Temperature gradient to separate compounds with different boiling points effectively. |

| Detector Temperature | 300 °C | Prevents condensation of the analyte and maintains stable detector response. |

| Data System | Agilent ChemStation or similar | Controls the instrument, acquires the data, and performs quantitative analysis. nyc.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions. nih.gov It is used to qualitatively assess the consumption of starting materials and the formation of products. In the synthesis of this compound, TLC allows a chemist to determine the optimal reaction time and to check for the presence of byproducts. nih.gov

The process involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel on aluminum backing). The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and compounds separate based on their differential partitioning between the stationary phase (silica gel) and the mobile phase.

Research Findings: The polarity of the compound plays a crucial role in its separation. The amino group and the ester functional group in this compound give it a moderate polarity. A typical mobile phase for such a compound would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). By comparing the spots of the reaction mixture with spots of the starting materials, one can visualize the reaction's progression. The product, being a different compound, will have a distinct Retention Factor (Rƒ) value. Visualization is often achieved under UV light (due to the pyridine ring) or by using a staining agent like ninhydrin, which reacts with the primary amine to produce a colored spot. researchgate.net

Table 2: Example TLC System for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ plates |

| Mobile Phase | 30:70 Ethyl Acetate/Hexane |

| Visualization | UV Lamp (254 nm) and/or Ninhydrin stain |

| Example Rƒ Values | Starting Material (e.g., 6-aminonicotinaldehyde): ~0.5 Product (this compound): ~0.3 |

Column Chromatography for Purification and Isolation

Following a chemical synthesis, the crude product is often a mixture containing the desired compound, unreacted starting materials, and byproducts. Column chromatography is the standard method for purifying and isolating the target compound on a preparative scale. nih.gov This technique operates on the same principles as TLC but is used to separate larger quantities of material. rsc.org

A glass column is packed with a stationary phase, most commonly silica gel. The crude mixture is loaded onto the top of the column, and a solvent (eluent) is passed through the column. google.com Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent. Fractions are collected sequentially, and those containing the pure compound (as determined by TLC) are combined.

Research Findings: For pyridine derivatives, flash column chromatography using silica gel is a widely reported purification method. rsc.org The choice of eluent is critical and is typically determined by preliminary TLC experiments. A solvent system that provides a good Rƒ value (around 0.2-0.4) on TLC is often a good starting point for column chromatography. A gradient elution, where the polarity of the solvent is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), is often employed to effectively separate compounds with different polarities. rsc.org

Table 3: Typical Column Chromatography Setup for Purification

| Parameter | Description | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides for efficient separation. rsc.org |

| Eluent/Mobile Phase | Gradient of 10% to 50% Ethyl Acetate in Hexane | Starting with a low polarity eluent allows less polar impurities to elute first. Gradually increasing the polarity then elutes the more polar target compound, providing a clean separation. rsc.org |

| Column Dimensions | Dependent on the scale of the reaction (e.g., 5 cm diameter for multi-gram scale) | The amount of silica gel should be approximately 50-100 times the weight of the crude product for effective separation. |

| Fraction Analysis | Thin-Layer Chromatography (TLC) | Each collected fraction is analyzed by TLC to identify which fractions contain the pure desired product. nih.gov |

| Product Isolation | Evaporation of solvent from combined pure fractions under reduced pressure | The solvent is removed from the pooled fractions containing the pure compound to yield the isolated this compound. rsc.org |

Reactivity and Chemical Transformations of Ethyl 3 6 Aminopyridin 3 Yl Propanoate

Reactions at the Amino Group of the Pyridine (B92270) Ring

The exocyclic amino group at the 6-position of the pyridine ring is a key site for chemical derivatization due to its nucleophilic character.

The primary amino group of Ethyl 3-(6-aminopyridin-3-yl)propanoate can be readily acylated and alkylated to form a variety of amide and secondary or tertiary amine derivatives, respectively.

Acylation: Acylation reactions typically involve the treatment of the aminopyridine with an acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a base to neutralize the acid byproduct. youtube.comwikipedia.orgyoutube.com For instance, the reaction with an acyl chloride like acetyl chloride would yield the corresponding N-acetylated amide. These reactions are generally highly efficient. The textbook mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl halide, followed by the elimination of a halide ion. youtube.com

Alkylation: The amino group can also undergo N-alkylation with alkyl halides. europeanscience.orgresearchgate.net These reactions can sometimes be challenging to control, as the resulting secondary amine can be more nucleophilic than the starting primary amine, potentially leading to overalkylation. However, methods for selective monoalkylation have been developed. acs.orgnih.gov For example, reacting this compound with an alkyl halide like methyl iodide in the presence of a suitable base would yield the N-methylated product.

Table 1: Representative Acylation and Alkylation Reactions This table presents hypothetical reaction examples based on established chemical principles for aminopyridines.

| Reaction Type | Reagent | Product | Typical Conditions |

| Acylation | Acetyl Chloride | Ethyl 3-(6-acetamidopyridin-3-yl)propanoate | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine, Triethylamine) |

| Alkylation | Methyl Iodide | Ethyl 3-(6-(methylamino)pyridin-3-yl)propanoate | Polar solvent (e.g., DMF, Acetonitrile), Base (e.g., K₂CO₃, NaH) |

The primary amino group is a key functionality for condensation reactions with carbonyl compounds, leading to the formation of imines (Schiff bases) and serving as a building block for the synthesis of complex fused heterocyclic systems.

Imine Formation: The reaction between this compound and an aldehyde or ketone results in the formation of a C=N double bond, characteristic of an imine. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and is reversible. nih.govyoutube.com The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the imine. Careful control of pH is often necessary to ensure efficient reaction, with a pH around 5 generally being optimal. libretexts.org

Fused Heterocycle Synthesis: The aminopyridine moiety is a valuable precursor for constructing fused ring systems, such as dihydropyrimidinones, through multicomponent reactions like the Biginelli reaction. researchgate.netnih.govmdpi.comjmchemsci.comnih.gov In a hypothetical Biginelli-type reaction, this compound could act as the amine component, reacting with an aldehyde and a β-ketoester (or in this case, the urea/thiourea component would be separate) under acidic conditions to yield a complex fused heterocycle. The mechanism generally involves the formation of an iminium ion intermediate, which then undergoes cyclization and dehydration steps. mdpi.com

Table 2: Condensation and Cyclocondensation Reactions This table presents hypothetical reaction examples based on established chemical principles.

| Reaction Type | Reagents | Product Class |

| Imine Formation | Benzaldehyde | Imine (Schiff Base) |

| Cyclocondensation | Aldehyde, Urea/Thiourea | Dihydropyrimidinone |

Aminopyridine derivatives are versatile ligands in coordination chemistry. This compound can coordinate to metal centers primarily through the lone pair of electrons on the pyridine ring nitrogen. The presence of the amino group can lead to different coordination modes, including monodentate, chelating, or bridging fashions. While the pyridine nitrogen is the most common coordination site, the amino group can also participate in binding, potentially forming a chelate ring with a metal ion. The ester group, while generally a weak coordinator, could also be involved in metal binding under specific circumstances, although it is more likely to exert steric influence on the complex formation.

Transformations Involving the Ester Moiety

The ethyl propanoate side chain offers another site for chemical modification, primarily through reactions at the ester carbonyl group.

The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-(6-aminopyridin-3-yl)propanoic acid, under either acidic or basic conditions. commonorganicchemistry.comchemguide.co.uk

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester with a dilute mineral acid like HCl or H₂SO₄. libretexts.orgchemguide.co.uk The reaction is driven to completion by using a large excess of water. chemguide.co.ukvedantu.com The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred as the reaction is irreversible. chemguide.co.uk The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt of the acid, which can then be protonated in a separate acidic workup step to afford the free carboxylic acid. This process avoids the equilibrium limitations of acid-catalyzed hydrolysis.

Table 3: Hydrolysis of this compound

| Hydrolysis Type | Reagents | Intermediate Product | Final Product (after workup) | Key Feature |

| Acid-Catalyzed | H₂O, H⁺ (e.g., dil. HCl) | N/A | 3-(6-Aminopyridin-3-yl)propanoic acid | Reversible |

| Base-Catalyzed | NaOH(aq) or KOH(aq) | Sodium 3-(6-aminopyridin-3-yl)propanoate | 3-(6-Aminopyridin-3-yl)propanoic acid | Irreversible |

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl group from an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

To convert this compound into, for example, Mthis compound, the ethyl ester would be treated with an excess of methanol (B129727) in the presence of a catalyst. researchgate.net Using the alcohol reactant as the solvent helps to drive the equilibrium toward the desired product. masterorganicchemistry.com

Acid-Catalyzed Transesterification: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, activating the ester for nucleophilic attack by the new alcohol (e.g., methanol). researchgate.net

Base-Catalyzed Transesterification: A strong base (e.g., sodium methoxide) deprotonates the new alcohol, generating a potent alkoxide nucleophile that attacks the ester's carbonyl carbon. researchgate.netyoutube.com The mechanism proceeds through a tetrahedral intermediate, followed by the elimination of the original ethoxide leaving group. masterorganicchemistry.com

Table 4: Hypothetical Transesterification Reactions

| Catalyst Type | Reagents | Product Example |

| Acid | Methanol, H₂SO₄ (cat.) | Mthis compound |

| Base | Propanol, Sodium Propoxide (cat.) | Propyl 3-(6-aminopyridin-3-yl)propanoate |

Amidation Reactions for Formation of Amide Derivatives

The presence of a primary amino group on the pyridine ring and an ester functionality allows this compound to participate in amidation reactions through two primary pathways. The most common pathway involves the acylation of the 6-amino group to form N-substituted amide derivatives.

The nucleophilic 6-amino group readily reacts with various acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids activated by coupling agents. The direct reaction between a carboxylic acid and the amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.it Therefore, activating the carboxylic acid is a standard and necessary strategy.

Reaction with Acyl Chlorides: In what is often referred to as the Schotten-Baumann reaction, acyl chlorides react with the aminopyridine in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct and drive the reaction to completion. fishersci.it

Reaction with Carboxylic Acids and Coupling Agents: A widely used method for amide bond formation involves coupling the aminopyridine with a carboxylic acid using carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.it These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amino group of the target molecule. fishersci.it

The general scheme for these amidation reactions is as follows:

Figure 1: General scheme for the amidation of the 6-amino group on this compound.

A variety of amide derivatives can be synthesized using this approach, with the properties of the final product depending on the nature of the "R" group from the acylating agent.

Table 1: Examples of Amidation Reactions and Reagents This table is representative of common amidation reactions and has been constructed based on general principles of organic synthesis.

| Acylating Agent/Method | Reagents | Product Type | Reference |

|---|---|---|---|

| Acyl Chloride | Acetyl chloride, Base (e.g., Pyridine) | N-(5-(3-ethoxy-3-oxopropyl)pyridin-2-yl)acetamide | fishersci.it |

| Carboxylic Anhydride | Acetic anhydride, Base | N-(5-(3-ethoxy-3-oxopropyl)pyridin-2-yl)acetamide | fishersci.it |

| Carboxylic Acid + Coupling Agent | Benzoic acid, EDC, HOBt | Ethyl 3-(6-(benzamido)pyridin-3-yl)propanoate | fishersci.it |

| Hofmann Rearrangement Precursor | Reaction with phosgene (B1210022) or a derivative to form a urea, followed by further steps. | Urea derivatives | organic-chemistry.orgthieme.de |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This makes it less reactive towards electrophilic aromatic substitution (EAS) than benzene, often requiring harsh reaction conditions. uoanbar.edu.iqquimicaorganica.orgyoutube.com Conversely, it is more susceptible to nucleophilic aromatic substitution (NAS), particularly at positions 2, 4, and 6. youtube.comquimicaorganica.org The reactivity of this compound is modulated by its two substituents.

Electrophilic Aromatic Substitution (EAS):

The outcome of EAS on the pyridine ring is dictated by the directing effects of the existing substituents.

The 6-amino group (-NH₂) is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. pearson.com In a pyridine ring, this directs incoming electrophiles to positions 3 and 5.

The 3-ethyl propanoate (-CH₂CH₂COOEt) group is a deactivating group and a meta-director.

In this compound, the powerful activating and directing effect of the amino group is expected to dominate. Therefore, electrophilic substitution is predicted to occur at the positions ortho and para to the amino group, which are positions 5 and 3, respectively. However, since position 3 is already substituted, the primary site for electrophilic attack is anticipated to be position 5 .

Common EAS reactions include:

Nitration: Typically carried out with a mixture of nitric acid and sulfuric acid. For aminopyridines, the conditions must be carefully controlled to prevent oxidation and the formation of N-nitro species. researchgate.netntnu.no Nitration of 2-aminopyridine (B139424) derivatives often yields the 5-nitro product.

Halogenation: Can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The high reactivity of aminopyridines often allows for halogenation under milder conditions compared to unsubstituted pyridine. chemrxiv.orgchemrxiv.orgresearchgate.net Studies on 2-aminopyridines show a strong preference for substitution at the 5-position. researchgate.net

Nucleophilic Aromatic Substitution (NAS):

NAS reactions on pyridines typically require a good leaving group (like a halide) at the 2- or 4-position and a strong nucleophile. youtube.comquimicaorganica.org The target molecule, this compound, does not possess a leaving group on the ring, making direct NAS unlikely under standard conditions.

However, reactions like the Chichibabin reaction can introduce an amino group onto a pyridine ring using sodium amide (NaNH₂). This reaction proceeds at the C2 and C6 positions. uoanbar.edu.iq Since the C6 position is already occupied by an amino group in the target molecule, a Chichibabin-type reaction would likely occur at the C2 position, if it could be forced to proceed.

Structure Activity Relationship Sar Studies in Chemical Research

Influence of Substituent Effects on Chemical Reactivity and Properties

The electronic nature of substituents on the pyridine (B92270) ring is a primary determinant of the reactivity of Ethyl 3-(6-aminopyridin-3-yl)propanoate. The amino group at the 6-position and the ethyl propanoate group at the 3-position exert significant electronic effects that modulate the electron density of the pyridine ring, thereby influencing its susceptibility to various chemical transformations.

The amino group (-NH2) at the 6-position is a strong electron-donating group (EDG). Through resonance, it increases the electron density of the pyridine ring, particularly at the ortho and para positions. This enhancement of electron density activates the ring towards electrophilic substitution reactions. Conversely, the ethyl propanoate group at the 3-position contains a carbonyl group which acts as an electron-withdrawing group (EWG) via the inductive effect, pulling electron density away from the ring.

Research on other aminopyridine derivatives has shown that the presence of both EDGs and EWGs can be strategically utilized in synthesis. For instance, in copper-catalyzed amination reactions, the electronic nature of substituents on the pyridine ring significantly affects the reaction efficiency. nih.gov While a direct parallel cannot be drawn without experimental data, it is plausible that modifications to either the amino or the propanoate group would alter the electronic landscape of this compound and thus its reactivity in similar transformations.

| Functional Group | Position | Electronic Effect | Predicted Impact on Pyridine Ring |

| Amino (-NH2) | 6 | Electron-Donating (Resonance) | Activation towards electrophilic substitution |

| Ethyl Propanoate | 3 | Electron-Withdrawing (Inductive) | Deactivation, influences regioselectivity |

Conformational Analysis and Molecular Flexibility in Chemical Reactions

The conformational flexibility of this compound, particularly concerning the ethyl propanoate side chain, is a critical factor in its chemical behavior. The rotatable single bonds within the propanoate chain allow the molecule to adopt various spatial arrangements. This flexibility can influence its ability to interact with other molecules or to orient itself appropriately for a chemical reaction to occur.

Theoretical and experimental studies on related aminopyridine compounds, such as 2-acetamido-5-aminopyridine, have utilized potential energy surface (PES) scans to identify stable conformers. nih.gov Similar computational approaches could elucidate the preferred conformations of this compound, which are dictated by minimizing steric hindrance and optimizing intramolecular interactions. The orientation of the ethyl propanoate chain relative to the pyridine ring would be a key determinant of its reactivity, for example, in cyclization reactions or in its binding to a catalytic surface. The flexibility of this side chain could be a crucial parameter in designing synthetic routes that rely on a specific molecular geometry.

Analysis of Intermolecular Interactions and Self-Assembly in Chemical Systems

The functional groups of this compound—the amino group, the pyridine nitrogen, and the ester carbonyl—are all capable of participating in intermolecular interactions such as hydrogen bonding and dipole-dipole interactions. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors. These interactions are fundamental to the compound's physical properties, such as its melting point and solubility, and can direct its self-assembly into ordered structures in the solid state.

Studies on other aminopyridine derivatives have highlighted the importance of such non-covalent interactions in determining crystal packing. researchgate.netresearchgate.net For example, research on 2-aminopyridine (B139424) has shown that hydrogen bonding plays a crucial role in the formation of dimers. researchgate.net It is highly probable that this compound would exhibit similar behavior, forming hydrogen-bonded networks in the solid state. The specific patterns of these interactions would influence the crystal morphology and could be engineered for applications in materials science. The ability to form predictable intermolecular interactions is also a key principle in crystal engineering and the design of supramolecular structures. rsc.org

| Functional Group | Potential Intermolecular Interaction | Role |

| Amino (-NH2) | Hydrogen Bonding | Donor |

| Pyridine Nitrogen | Hydrogen Bonding, Dipole-Dipole | Acceptor |

| Ester Carbonyl (-C=O) | Hydrogen Bonding, Dipole-Dipole | Acceptor |

Correlation Between Structural Features and Synthetic Efficiency

The efficiency of a synthetic route is intrinsically linked to the structural features of the target molecule and the intermediates involved. For this compound, the synthesis would likely involve the formation of the pyridine ring or the introduction of the side chains onto a pre-existing pyridine core.

Furthermore, the purification of the final product and intermediates can be influenced by the compound's structural properties, such as its polarity and crystallinity. A well-designed synthetic strategy would consider how the structural features of this compound and its precursors impact not only the chemical reactions themselves but also the ease of isolation and purification of the desired product.

Computational Chemistry and Theoretical Investigations of Ethyl 3 6 Aminopyridin 3 Yl Propanoate

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum mechanics describes the static nature of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

For Ethyl 3-(6-aminopyridin-3-yl)propanoate, MD simulations would be essential for:

Conformational Analysis: The ethyl propanoate side chain can rotate around several single bonds. MD simulations can explore the potential energy surface to identify all low-energy conformers and determine their relative populations at a given temperature.

Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water or ethanol), one can study how the solvent influences its conformation and dynamics through interactions like hydrogen bonding.

Transport Properties: MD can be used to predict properties like diffusion coefficients, which are relevant to the molecule's behavior in solution.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the "how" and "why" of chemical reactions. For a compound like this compound, which can be synthesized via several routes, these methods can provide critical insights. For instance, the synthesis of a related compound, ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate, has been documented, and computational methods could be used to optimize such processes. mdpi.com

Using DFT, chemists can:

Map Reaction Pathways: Calculate the energy profile of a proposed reaction mechanism, connecting reactants to products.

Locate Transition States (TS): Identify the highest energy point along the reaction coordinate—the transition state. The structure and energy of the TS are crucial for understanding the reaction's kinetics and feasibility.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. Computational modeling can predict these barriers, helping to rationalize experimental conditions (e.g., why a certain temperature or catalyst is needed).

Prediction of Molecular Interactions and Binding Affinities in Chemical Systems

Understanding how a molecule interacts with other molecules is key to its application, particularly in materials science and medicinal chemistry. Computational methods can predict these non-covalent interactions. For example, related aminopyridine derivatives have been studied for their potential biological activity.

Molecular Docking: This technique predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. For this compound, docking could be used to hypothesize its binding mode to a biological target, identifying key interactions like hydrogen bonds or π-π stacking.

Binding Free Energy Calculations: More rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), often used in conjunction with MD simulations, can provide quantitative predictions of the binding affinity (e.g., ΔG_bind). These calculations are computationally intensive but offer a more accurate estimate of how strongly a molecule will bind to its target.

Applications As Synthetic Intermediates and Chemical Building Blocks

Role in the Synthesis of Advanced Nitrogen-Containing Heterocyclic Compounds

The pyridine (B92270) moiety and the primary amino group of Ethyl 3-(6-aminopyridin-3-YL)propanoate make it an ideal starting material for the construction of fused and advanced nitrogen-containing heterocyclic systems. acs.org Nitrogen heterocycles are core structures in many biologically active compounds and functional materials. acs.org The amino group can participate in cyclization reactions, acting as a nucleophile to form new rings. For instance, reactions with diketones, ketoesters, or other bifunctional electrophiles can lead to the formation of fused bicyclic systems like pyrimidopyridines or other related heterocycles.

Furthermore, the propanoate side chain can be chemically modified prior to or after cyclization to introduce additional complexity. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond-forming reactions or other transformations. acs.org The versatility of this compound is exemplified by the synthesis of various heterocycles from structurally similar aminopyridine precursors. nih.gov Research on related aminopyrazole derivatives has shown that the amino group is a key handle for building more complex structures such as triazoles, oxadiazoles, and thiadiazoles. nih.gov

Table 1: Examples of Heterocyclic Systems Potentially Derived from Aminopyridine Precursors

| Starting Material Class | Reactant Type | Resulting Heterocyclic System | Potential Application |

|---|---|---|---|

| Aminopyridines | β-Diketones | Pyrimidopyridines | Medicinal Chemistry |

| Aminopyridines | α-Haloketones | Imidazopyridines | Anticancer Agents acs.org |

| Aminopyridines | Isothiocyanates | Thiourea derivatives, leading to Thiazolopyridines | Antimicrobial Agents |

| Aminopyridines | Hydrazine Hydrate/Acid Chlorides | Triazolopyridines | CNS-active agents |

Utilization as a Molecular Scaffold for the Design of Novel Chemical Entities

In medicinal chemistry, a molecular scaffold is a core structure upon which new molecules with desired biological activities are built. nih.govnih.gov The pyridine ring is a well-established "privileged scaffold" in drug discovery, appearing in a significant number of FDA-approved drugs. researchgate.net The this compound structure serves as an excellent starting scaffold for creating novel chemical entities. acs.orgnih.gov

The primary amino group can be readily acylated, alkylated, or used in coupling reactions to attach various substituents, thereby exploring the chemical space around the pyridine core. The ethyl propanoate side chain offers another point for modification, allowing for the introduction of diverse functional groups to modulate properties like solubility, lipophilicity, and metabolic stability. This dual functionality enables the systematic development of structure-activity relationships (SAR) for a given biological target. acs.org For example, derivatives of quinoxaline, another nitrogen-containing heterocycle, have been synthesized from precursors with similar side chains to produce compounds with antiproliferative activity. thieme-connect.comresearchgate.net

Table 2: Potential Modifications of the this compound Scaffold

| Functional Group | Reaction Type | Introduced Moiety/Modification | Purpose in Drug Design |

|---|---|---|---|

| Amino Group (-NH2) | Acylation | Amide linkage with various R-groups | Introduce specific binding interactions, alter polarity |

| Amino Group (-NH2) | Sulfonylation | Sulfonamide linkage | Mimic phosphate (B84403) groups, enhance binding |

| Amino Group (-NH2) | Buchwald-Hartwig Amination | Aryl or heteroaryl groups | Expand scaffold, introduce aromatic interactions |

| Ethyl Ester (-COOEt) | Hydrolysis | Carboxylic Acid (-COOH) | Increase polarity, provide a handle for amide coupling |

| Ethyl Ester (-COOEt) | Amidation | Primary or Secondary Amides (-CONHR, -CONR2) | Introduce hydrogen bond donors/acceptors |

| Ethyl Ester (-COOEt) | Reduction | Primary Alcohol (-CH2OH) | Alter polarity and metabolic profile |

Potential as a Precursor for Catalysts and Functional Materials

The functional groups within this compound also suggest its potential as a precursor for catalysts and functional materials. Aminopyridine derivatives are known to act as effective ligands for transition metals, forming complexes that can catalyze a variety of organic transformations. acs.orgresearchgate.net The pyridine nitrogen and the exocyclic amino group can coordinate to metal centers, influencing the catalyst's activity and selectivity.

Furthermore, aminopyridines themselves can function as organocatalysts. tau.ac.ilacs.org For example, 4-aminopyridine-based structures are used to catalyze acylation and phosphorylation reactions. By incorporating the this compound unit into a larger structure, such as a polymer, it is possible to create heterogeneous catalysts that are easily recoverable. acs.org

The compound could also be a monomer for the synthesis of functional polymers. Poly(β-amino esters), for instance, are a class of biodegradable polymers synthesized through the Michael addition of amines to acrylates. nih.gov The amino and ester functionalities of this compound could potentially be used in the synthesis of novel polymers with applications in areas like drug delivery or as functional coatings.

Development of Chemical Libraries of Derivatives for High-Throughput Screening in Chemical Assays

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds for biological activity. To feed this process, large collections of diverse molecules, known as chemical libraries, are required. This compound is an excellent starting point for the creation of such libraries.

Using combinatorial chemistry approaches, the two reactive sites on the molecule can be systematically reacted with a wide array of building blocks. For example, the amino group can be reacted with a library of carboxylic acids or sulfonyl chlorides, while the ester group can be reacted with a library of amines after hydrolysis. This parallel synthesis approach can quickly generate a large number of distinct, yet structurally related, compounds. This focused library can then be screened against biological targets like enzymes or receptors to identify "hit" compounds, which can be further optimized into lead candidates for new drugs.

Future Research Directions and Emerging Paradigms for Ethyl 3 6 Aminopyridin 3 Yl Propanoate

Development of Sustainable and Greener Synthetic Pathways

The future synthesis of Ethyl 3-(6-aminopyridin-3-yl)propanoate will likely move away from traditional methods that may involve harsh conditions or hazardous reagents. The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce environmental impact and improve efficiency.

Future research should focus on several key areas:

Catalytic Systems: Exploring novel, eco-friendly catalysts is a primary objective. This includes the use of reusable heterogeneous catalysts, such as activated fly ash, which has been shown to be effective in the synthesis of other pyridine (B92270) derivatives. rsc.org Developing biocatalysts or enzyme-mediated reactions also presents a promising green alternative for the synthesis of pyridine compounds.

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have emerged as effective green methods for accelerating reactions and improving yields in the synthesis of various pyridine derivatives. rsc.orgnih.gov These techniques can significantly reduce reaction times and energy consumption compared to conventional heating.

Greener Solvents: The use of environmentally benign solvents, such as water or bio-derived solvents, or even solvent-free reaction conditions, is a crucial aspect of green chemistry. Research into the solubility and reactivity of the starting materials and products in such solvents will be essential.

| Green Synthesis Strategy | Potential Advantages | Relevant Research Area |

| Heterogeneous Catalysis | Catalyst reusability, simplified purification | Development of solid acid/base catalysts |

| Microwave/Ultrasound | Reduced reaction times, lower energy use | Process intensification studies |

| Multicomponent Reactions | High atom economy, reduced waste | Reaction design and mechanism studies |

| Green Solvents/Solvent-free | Reduced environmental impact, lower cost | Solvent screening, reaction optimization |

Integration with Flow Chemistry and Automated Synthesis Technologies

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. The integration of flow chemistry with automated synthesis platforms represents a paradigm shift in chemical manufacturing.

For this compound, future research in this area could involve:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the target molecule. Flow reactors can operate at high temperatures and pressures, potentially enabling new reaction pathways and overcoming activation barriers for challenging steps. rsc.org This has been demonstrated for the synthesis of 2-aminopyridines from chloropyridines. rsc.org

Automated Reaction Optimization: Utilizing automated platforms for high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperature, residence time) to rapidly identify optimal synthetic protocols. This approach has been successfully used for the functionalization of pyridines.

In-line Purification and Analysis: Integrating purification modules (e.g., continuous crystallization, chromatography) and analytical tools (e.g., NMR, MS) directly into the flow system to enable real-time monitoring and control, leading to higher purity products.

Exploration of Novel Catalytic Applications Beyond Its Synthesis

The molecular structure of this compound, particularly the aminopyridine moiety, suggests its potential use as a catalyst or ligand in various chemical transformations. Aminopyridines are known to function as highly effective nucleophilic catalysts.

Future research directions include:

Organocatalysis: Investigating the use of this compound and its derivatives as organocatalysts. 4-Aminopyridine derivatives, for example, are known to be potent catalysts for acyl-transfer reactions. rsc.orgresearchgate.net The electronic and steric properties of the subject compound could be tuned to achieve high activity and selectivity in various reactions.

Ligand for Metal Catalysis: The pyridine nitrogen and the exocyclic amino group can act as coordination sites for metal ions. Exploring the use of this compound as a ligand in transition metal catalysis is a promising avenue. Such complexes could find applications in cross-coupling reactions, hydrogenation, or oxidation processes.

Dual Catalytic Systems: Designing systems where the aminopyridine moiety acts in concert with a metal catalyst to enable novel cascade reactions. Such dual catalytic systems have been explored with chiral 4-aminopyridines.

| Potential Catalytic Role | Reaction Type | Rationale |

| Organocatalyst | Acyl transfer, Michael addition | Nucleophilic nature of the aminopyridine core |

| Ligand for Metal Complexes | Cross-coupling, hydrogenation | Coordination ability of pyridine and amino groups |

| Asymmetric Catalysis | Enantioselective transformations | Potential for chiral derivatization |

Advanced Computational Design of Tailored Derivatives for Specific Chemical Functions

Computational chemistry tools, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are becoming indispensable for the rational design of molecules with desired properties.

For this compound, computational approaches can guide future research by:

Predicting Reactivity and Properties: Using DFT to calculate electronic properties, such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO), to predict the most reactive sites for derivatization and to understand its potential as a catalyst or ligand. rsc.orgnih.gov

Designing Novel Catalysts: In silico design of derivatives with modified steric and electronic properties to enhance their catalytic activity and selectivity for specific reactions. This could involve adding electron-donating or withdrawing groups to the pyridine ring or modifying the propanoate chain.

Simulating Interactions: Employing MD simulations to study the interaction of the molecule and its derivatives with other molecules, such as substrates in a catalytic reaction or monomers in a polymerization process. rsc.orgrsc.org This can provide insights into binding modes and transition states.

Virtual Screening: Creating virtual libraries of derivatives and using computational screening to identify candidates with promising properties for applications in materials science or as biologically active compounds.

Expanding the Scope of Derivatization for Applications in Materials Science and Supramolecular Chemistry

The functional groups present in this compound provide multiple handles for derivatization, opening up possibilities for its use in materials science and supramolecular chemistry. The aminopyridine unit is particularly interesting for its ability to form strong and directional hydrogen bonds.

Future research could explore:

Supramolecular Assembly: The aminopyridine moiety is known to form robust self-complementary hydrogen bonds, leading to the formation of ordered supramolecular structures like tapes or sheets. rsc.orgrsc.org By modifying the propanoate ester, for instance, by converting it to a carboxylic acid or an amide, the self-assembly behavior of the resulting derivatives can be systematically studied to create novel supramolecular architectures. nih.govresearchgate.net

Polymer Science: The amino and ester groups can be used to incorporate the molecule into polymer backbones or as pendant groups. For example, the amino group could react with diisocyanates to form polyureas, or the ester could be transesterified to create polyesters. Such polymers containing the aminopyridine unit may exhibit interesting properties, such as thermal stability, fluorescence, or stimuli-responsiveness. Multicomponent polymerizations involving 2-aminopyridine (B139424) have been used to create fused heterocyclic polymers. acs.org

Organic Electronics: Aminopyridine derivatives have been investigated as self-assembled monolayers to act as nucleation-inducing layers for transparent electrodes in organic light-emitting devices (OLEDs). nih.govacs.orgacs.org The ability of this compound derivatives to form well-ordered thin films could be explored for applications in organic electronics.

Functional Materials: Derivatization of the core structure could lead to materials with specific functions. For example, introducing chromophores could lead to fluorescent materials, while incorporating long alkyl chains could result in liquid crystalline properties.

| Application Area | Key Functional Group(s) | Potential Outcome |

| Supramolecular Chemistry | Amino group, Pyridine N | Formation of hydrogen-bonded networks, gels, or liquid crystals |

| Polymer Chemistry | Amino group, Ester group | Synthesis of functional polymers with unique thermal or optical properties |

| Organic Electronics | Amino group, Pyridine N | Development of self-assembled monolayers for electronic devices |

| Functional Dyes | Pyridine ring | Creation of novel fluorescent probes or materials |

Q & A

Q. Advanced

- Density Functional Theory (DFT) calculates reaction pathways, such as the activation energy for amino group functionalization or steric effects in catalytic cycles .

- Molecular docking predicts interactions with biological targets (e.g., enzyme active sites), leveraging the compound’s pyridine-amine motif for substrate binding studies .

- Molecular dynamics simulations assess solvation effects and stability under varying pH/temperature conditions.

How can researchers resolve contradictions in catalytic efficiency data during synthesis?

Advanced

Contradictions often arise from:

- Catalyst variability : Metal catalysts (e.g., Ir, Pd) may stabilize intermediates differently. For example, heterogeneous metal catalysts enhance reductive stabilization of monomers, as observed in lignin deconstruction studies .

- Reaction conditions : Kinetic profiling (via in-situ FTIR or HPLC) under controlled temperatures/solvents identifies optimal parameters.

- Side reactions : Use tandem MS or HSQC NMR to detect competing pathways (e.g., over-reduction or undesired coupling) .

What are the key considerations for optimizing reaction yields in this compound synthesis?

Q. Basic

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in coupling reactions.

- Catalyst loading : Lower iridium concentrations (0.01 equiv) reduce costs while maintaining efficiency in photoredox systems .

- Temperature control : Mild heating (40–60°C) minimizes decomposition of thermally labile intermediates.

What role do protecting groups play in synthesizing derivatives of this compound?

Q. Advanced

- Boc (tert-butoxycarbonyl) groups protect amines during multi-step syntheses, as seen in the preparation of methyl 3-(5-aminopyridin-2-yl)propanoate derivatives .

- Ethyl ester groups stabilize carboxylic acid intermediates, enabling selective deprotection under basic conditions (e.g., NaOH/EtOH).

- Compatibility with metal catalysts (e.g., Zn in reductive steps) must be validated to avoid premature deprotection .

How should researchers handle and analyze byproducts formed during synthesis?

Q. Basic

- HPLC-DAD/UV quantifies major/minor peaks, with preparative HPLC isolating byproducts for structural elucidation.

- GC-FID/MS identifies volatile byproducts (e.g., ethyl ester derivatives or decarboxylated species) .

- Tandem MS fragments unknown ions to propose structural hypotheses.

What challenges arise in crystallizing this compound, and how are they mitigated?

Q. Advanced

- Low solubility : Co-crystallization with co-formers (e.g., succinic acid) improves crystal growth.

- Polymorphism : Screen solvents (e.g., EtOAc vs. hexanes) to isolate stable polymorphs.

- Data interpretation : SHELXL refines disordered regions, while ORTEP-3 visualizes thermal motion to validate anisotropic displacement parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.